Tetrabutylammonium bis-trifluoromethanesulfonimidate Tetrabutylammonium bis-trifluoromethanesulfonimidate
Brand Name: Vulcanchem
CAS No.: 210230-40-3
VCID: VC3809167
InChI: InChI=1S/C16H36N.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1
SMILES: CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Molecular Formula: C18H36F6N2O4S2
Molecular Weight: 522.6 g/mol

Tetrabutylammonium bis-trifluoromethanesulfonimidate

CAS No.: 210230-40-3

Cat. No.: VC3809167

Molecular Formula: C18H36F6N2O4S2

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

Tetrabutylammonium bis-trifluoromethanesulfonimidate - 210230-40-3

Specification

CAS No. 210230-40-3
Molecular Formula C18H36F6N2O4S2
Molecular Weight 522.6 g/mol
IUPAC Name bis(trifluoromethylsulfonyl)azanide;tetrabutylazanium
Standard InChI InChI=1S/C16H36N.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1
Standard InChI Key CFAPFDTWIGBCQK-UHFFFAOYSA-N
SMILES CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Canonical SMILES CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

The compound comprises a tetrabutylammonium cation ([N<sub>4444</sub>]<sup>+</sup>) and a bis(trifluoromethanesulfonyl)imide anion ([NTf<sub>2</sub>]<sup>−</sup>). The cation’s bulky alkyl chains impart hydrophobicity, while the anion’s delocalized charge enhances ionic mobility. Structural analysis reveals a symmetrical trifluoromethylsulfonyl configuration, contributing to its low lattice energy and liquid state at room temperature.

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC<sub>18</sub>H<sub>36</sub>F<sub>6</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub>
Molecular Weight522.61 g/mol
CAS Number210230-40-3
CationTetrabutylammonium ([N<sub>4444</sub>]<sup>+</sup>)
AnionBis(trifluoromethanesulfonyl)imide ([NTf<sub>2</sub>]<sup>−</sup>)

Synthesis and Production

Conventional Synthesis

The traditional route involves neutralizing tetrabutylammonium hydroxide with bis(trifluoromethanesulfonyl)imide in solvents like acetonitrile. This method, while effective, often requires halide removal steps to achieve high purity .

Halide-Free Continuous Flow Synthesis

A novel approach eliminates halide byproducts by reacting alkyl bistriflimides (R<sub>4</sub>NTf<sub>2</sub>) with amines under solvent-free conditions. This method, optimized for scalability, reduces wastewater production and achieves yields exceeding 90% .

Table 2: Synthesis Methods Comparison

MethodYield (%)Purity (%)Key Advantage
Conventional Neutralization85–90≥99Simplicity
Continuous Flow90–95≥99.5Halide-free, scalable

Physicochemical Properties

Thermal Stability

[N<sub>4444</sub>][NTf<sub>2</sub>] exhibits remarkable thermal resilience, with decomposition temperatures exceeding 400°C under inert atmospheres. This stability enables use in high-temperature electrochemical applications.

Solubility and Ionic Conductivity

The compound is soluble in polar aprotic solvents (e.g., acetonitrile, dichloromethane) but immiscible with water. Its ionic conductivity ranges from 1.5–3.0 mS/cm at 25°C, outperforming many conventional electrolytes .

Table 3: Key Physical Properties

PropertyValueSource
Melting Point90–95°C
Density1.43 g/cm³
Ionic Conductivity1.5–3.0 mS/cm (25°C)
Electrochemical Window4.5–5.0 V (vs. Li/Li<sup>+</sup>)

Applications in Scientific Research

Electrochemistry

[N<sub>4444</sub>][NTf<sub>2</sub>] serves as an electrolyte in supercapacitors and lithium-ion batteries due to its wide electrochemical window (4.5–5.0 V) . Recent studies highlight its role in CO<sub>2</sub> electroreduction, where it enhances reaction rates by stabilizing intermediates.

Organic Synthesis

As a phase-transfer catalyst, it facilitates nucleophilic substitutions and Suzuki-Miyaura couplings. Its hydrophobic nature minimizes side reactions in aqueous-organic biphasic systems .

Materials Science

The compound stabilizes perovskite solar cells by passivating surface defects, improving device longevity under ambient conditions .

Comparison with Similar Ionic Liquids

Table 4: Performance Metrics of Ionic Liquids

CompoundIonic Conductivity (mS/cm)Thermal Stability (°C)Hydrophobicity
[N<sub>4444</sub>][NTf<sub>2</sub>]1.5–3.0>400High
1-Ethyl-3-methylimidazolium [NTf<sub>2</sub>]8.0–10.0300–350Moderate
Lithium [NTf<sub>2</sub>]2.5–4.0>400Low

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